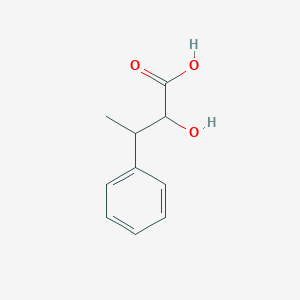

2-Hydroxy-3-phenylbutanoic acid

Description

Contextualization within the Hydroxycarboxylic Acid Class

2-Hydroxy-3-phenylbutanoic acid is classified as a hydroxycarboxylic acid. Specifically, it is an alpha-hydroxy acid because the hydroxyl group (-OH) is attached to the carbon atom that is adjacent to the carboxyl group (-COOH). This structural arrangement is a defining feature of many biologically and commercially significant molecules. Hydroxycarboxylic acids are characterized by the presence of at least one hydroxyl group and one carboxyl group, which imparts both acidic and alcoholic properties to the molecule.

This dual functionality allows them to participate in a wide range of chemical reactions, including esterification and oxidation. The class of hydroxycarboxylic acids includes numerous compounds that are intermediates in metabolic processes and are used as building blocks in organic synthesis. This compound shares its core structural features with other phenyl-substituted butanoic acids, which are studied for their roles as metabolites and synthetic precursors.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molar Mass | 180.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Class | Alpha-Hydroxycarboxylic Acid |

Significance of Chirality and Stereoisomerism in Research Applications

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. utexas.edu This structural feature means the molecule is chiral and can exist in different spatial arrangements known as stereoisomers. libretexts.org For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible. utexas.edulibretexts.org Therefore, this compound can exist as four distinct stereoisomers (2² = 4).

These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. utexas.edulibretexts.orgumd.edu The specific arrangement of atoms in space, or stereochemistry, is crucial in many research applications, particularly in pharmacology and biochemistry, where biological systems often exhibit high stereospecificity. The interaction of a chiral molecule with a biological receptor or enzyme is highly dependent on its configuration, meaning different stereoisomers can have vastly different biological activities. arxiv.org

The four stereoisomers of this compound are:

(2R, 3R)-2-Hydroxy-3-phenylbutanoic acid

(2S, 3S)-2-Hydroxy-3-phenylbutanoic acid

(2R, 3S)-2-Hydroxy-3-phenylbutanoic acid

(2S, 3R)-2-Hydroxy-3-phenylbutanoic acid

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pairing (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric. umd.edu The separation and selective synthesis of these individual stereoisomers are significant challenges and active areas of research. umd.edu

Table 2: Stereoisomers of this compound

| Isomer | Relationship to (2R, 3R) |

|---|---|

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

| (2S, 3R) | Diastereomer |

Overview of Research Trajectories and Academic Interest

Academic interest in this compound and its analogs is primarily driven by their potential as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. Chiral hydroxy acids are valuable building blocks in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.

Research trajectories in this area often focus on the development of stereoselective synthetic methods to produce enantiomerically pure forms of these compounds. For instance, studies on the metabolism of related chiral compounds like 3-phenylbutyric acid have shown that microorganisms can perform stereoselective transformations, producing hydroxylated derivatives. This highlights the interest in biocatalytic and chemo-enzymatic methods for preparing optically pure hydroxy acids. google.com The synthesis of specific enantiomers of related compounds, such as (R)-2-hydroxy-4-phenylbutanoate, using bio-enzyme catalyzed asymmetric reduction, underscores the research effort in creating stereochemically pure pharmaceutical precursors. google.com These compounds are often precursors to active pharmaceutical ingredients where a single stereoisomer provides the desired therapeutic effect.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCVGHRWKIOGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278168 | |

| Record name | α-Hydroxy-β-methylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-47-1 | |

| Record name | α-Hydroxy-β-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91061-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Hydroxy-β-methylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 3 Phenylbutanoic Acid and Its Stereoisomers

Classical Chemical Synthesis Approaches

Multi-Step Linear Synthetic Routes

Traditional approaches to synthesizing 2-hydroxy-3-phenylbutanoic acid often involve multi-step linear sequences. One such method begins with the commercially available β-ketoester, methyl 3-oxo-4-phenylbutyrate. internationaljournalssrg.org This starting material undergoes halogenation with a reagent like sulfuryl chloride to yield the corresponding α-chloro-β-ketoester. internationaljournalssrg.org Subsequent reduction of the keto group, followed by hydrolysis of the ester and displacement of the chloro group, can lead to the desired this compound. However, these linear sequences can sometimes be lengthy and may result in the formation of mixtures of stereoisomers, necessitating further purification.

Another classical route involves the use of phenylalaninal (B8679731), which is derived from the amino acid phenylalanine over several steps. internationaljournalssrg.org The addition of hydrogen cyanide to phenylalaninal forms a cyanohydrin, which can then be hydrolyzed to the carboxylic acid. internationaljournalssrg.org This pathway also presents challenges, including the use of highly toxic cyanide and potential for racemization at the labile stereocenter of the phenylalaninal intermediate. internationaljournalssrg.org

Stereoselective Synthesis Strategies

The biological activity of molecules containing the this compound core is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the efficient and highly selective synthesis of chiral molecules, including the stereoisomers of this compound.

A prominent and highly successful strategy for the enantioselective synthesis of this compound derivatives involves the asymmetric hydrogenation of a prochiral precursor using a chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex as the catalyst. internationaljournalssrg.orginternationaljournalssrg.org This method is particularly effective for the reduction of α-keto esters.

In a representative example, methyl 2-chloro-3-oxo-4-phenylbutyrate is subjected to asymmetric hydrogenation. internationaljournalssrg.org The use of a Ru-(R)-BINAP complex as the catalyst under hydrogen pressure leads to the predominant formation of methyl (2S)-chloro-(3R)-hydroxy-4-phenylbutyrate in high yield. internationaljournalssrg.org The stereochemistry of the newly formed hydroxyl group is dictated by the chirality of the BINAP ligand. internationaljournalssrg.org Subsequent chemical transformations can then convert this intermediate into the desired stereoisomer of this compound. internationaljournalssrg.org The enantioselective hydrogenation with Ru-BINAP complexes is a versatile and powerful method for synthesizing optically active compounds. internationaljournalssrg.org

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Ru-(R)-BINAP | Methyl 2-chloro-3-oxo-4-phenylbutyrate | Methyl (2S)-chloro-(3R)-hydroxy-4-phenylbutyrate | 95% | High |

The direct asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid and its derivatives presents another efficient route to chiral 2-hydroxy-4-phenylbutanoic acids. Research has shown that a ruthenium catalyst in conjunction with a chiral ligand, such as SunPhos, can effectively catalyze the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids with good enantioselectivity. nih.govacs.org

Further studies have demonstrated that applying these reaction conditions to the hydrogenation of 2-oxo-4-phenylbutanoic acid can result in even higher enantioselectivity and efficiency, making it a valuable method for synthesizing this key intermediate. nih.govacs.org The use of chiral acetal (B89532) templates has also been explored for the stereocontrolled synthesis of the four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid, a related and important compound. rsc.org This method involves the reaction of optically pure 2-aminoaldehydes with trimethylsilyl (B98337) cyanide. rsc.org Additionally, the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate using an oxodiperoxymolybdenum complex provides an efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids. tandfonline.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Ru-SunPhos | (E)-2-oxo-4-arylbut-3-enoic acids | 2-hydroxy-4-arylbutanoic acids | 85.4-91.8% |

| Ru-SunPhos | 2-oxo-4-phenylbutanoic acid | 2-hydroxy-4-phenylbutanoic acid | 91.8% |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Templates

Diastereoselective synthesis is a powerful strategy for controlling the stereochemistry of newly formed chiral centers. By employing chiral auxiliaries and templates, chemists can influence the direction of bond formation, leading to a preference for one diastereomer over others.

Chiral acetal templates have been effectively used to control the stereochemistry during the synthesis of derivatives of this compound. For instance, the addition of trimethylsilylcyanide (TMSCN) to chiral acetals derived from Z-L- and Z-D-phenylalaninal and enantiopure 2,4-pentanediols can stereoselectively produce the four stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid. csic.es This method provides a pathway to key intermediates for bestatin (B1682670) and its analogues. csic.es The stereochemical outcome of these reactions is dictated by the chirality of both the amino acid derivative and the diol used to form the acetal template.

Another example involves the condensation between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine, which serves as a key step in controlling the C2-C3 relative stereochemistry for the synthesis of morpholine-2-carboxylic acid derivatives. nih.gov This demonstrates the versatility of chiral templates in guiding the formation of specific diastereomers.

In substrate-controlled diastereoselection, the existing chirality within the starting material directs the stereochemical outcome of a reaction. An example of this is the asymmetric synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, a core component of protease inhibitors. internationaljournalssrg.org This synthesis starts from methyl 4-phenyl-2-chloro-3-oxobutyrate and utilizes an asymmetric hydrogenation step catalyzed by a Ru-BINAP complex to achieve high optical purity and good yield. internationaljournalssrg.org

Similarly, the synthesis of (3R,5R)-γ-hydroxypiperazic acid (γ-OHPiz), a residue found in several bioactive nonribosomal peptides, relies on a diastereoselective enolate hydroxylation. nsf.gov This reaction, which installs a hydroxyl group onto a D-glutamate derivative, proceeds with high anti-selectivity, producing a single detectable diastereomer. nsf.gov The stereoselectivity is attributed to the pseudoequatorial approach of the electrophile onto a highly coordinated lithiated dianion enolate. nsf.gov

The aldol (B89426) addition of (S)-3-acetyl-4-isopropyl-2-oxazolidinone with 3-phenylpropanal, mediated by TiCl₄ and i-Pr₂NEt, yields two diastereomers with a ratio of 5.6:1, highlighting the influence of the chiral auxiliary on the stereochemical outcome. nih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. This approach leverages the existing stereochemistry of these molecules to build more complex chiral targets.

L-Malic acid is a versatile C4 building block in enantioselective synthesis due to its ready availability and the functionalizability of all four of its carbon atoms. magtech.com.cn It can be transformed into a variety of advanced chiral intermediates for the total synthesis of complex natural products. magtech.com.cn Similarly, other hydroxy acids like lactic acid and tartaric acid, as well as carbohydrates, serve as valuable starting points in the chiral pool. researchgate.netuh.eduresearchgate.net

For example, a chiral enamide derived from L-malic acid has been converted to furoindolizine, which was then transformed into indolizine (B1195054) derivatives. researchgate.net This demonstrates how the stereochemistry of L-malic acid can be transferred to more complex heterocyclic systems.

| Chiral Pool Source | Resulting Compound/Intermediate | Reference |

| L-Malic Acid | Furoindolizine derivatives | researchgate.net |

| L-Malic Acid | Various advanced chiral C4 building blocks | magtech.com.cn |

| Quinic Acid | (4S,5S,6S)-6-benzyl-4,5-epoxy-6-hydroxy-2-cyclohexen-1-one | researchgate.net |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex transformations with high enantioselectivity and diastereoselectivity under mild reaction conditions.

Enzyme-catalyzed deracemization is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This can be achieved through processes like lipase-mediated kinetic resolution coupled with a racemase.

Lipases are commonly used for the kinetic resolution of racemic alcohols and esters. For instance, the acylation of (±)-2,3-epoxy-1-tridecanol with acetic anhydride (B1165640) in the presence of porcine pancreatic lipase (B570770) results in the formation of (2R, 3S)-2,3-epoxy-1-tridecanol with over 99% enantiomeric excess (ee). nih.gov While not directly involving this compound, this illustrates the principle of lipase-mediated kinetic resolution that can be applied to similar substrates.

Whole-cell biocatalysis utilizes intact microbial cells to carry out desired chemical transformations. This approach avoids the need for enzyme purification and can facilitate cofactor regeneration.

The production of (R)-2-hydroxy-4-phenylbutyric acid from 2-oxo-4-phenylbutyric acid has been successfully demonstrated using whole cells of E. coli. nih.gov These cells were engineered to co-express a mutant D-lactate dehydrogenase and a formate (B1220265) dehydrogenase for cofactor regeneration. nih.gov Under optimized conditions, this system achieved a high yield and excellent enantiomeric excess (>99%). nih.gov

Resting whole cells of Rhodococcus strains have also been shown to be effective biocatalysts for various transformations, including the hydrolysis of nitriles and amides. nih.gov The permeability of the cell wall can be a limiting factor, but this can often be improved through chemical or physical treatments. nih.gov

| Biocatalyst | Substrate | Product | Key Findings | Reference |

| E. coli co-expressing D-lactate dehydrogenase and formate dehydrogenase | 2-oxo-4-phenylbutyric acid | (R)-2-hydroxy-4-phenylbutyric acid | 71.8 mM product from 73.4 mM substrate in 90 min, >99% ee | nih.gov |

| Porcine Pancreatic Lipase | (±)-2,3-epoxy-1-tridecanol | (2R, 3S)-2,3-epoxy-1-tridecanol | >99% ee | nih.gov |

| Rhodococcus strains | Nitriles, Amides | Hydrolyzed products | Efficient biotransformations | nih.gov |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance sustainability. The synthesis of this compound can be evaluated and improved through the lens of these principles, particularly focusing on atom economy and solvent selection.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. A common synthetic route to β-hydroxy acids like this compound is the Aldol reaction. A plausible route could involve the reaction of a phenylacetaldehyde (B1677652) derivative with a glyoxylic acid equivalent.

To illustrate the concept of atom economy, let's consider a hypothetical synthesis of this compound from benzaldehyde (B42025) and pyruvic acid, followed by a reduction step.

Reaction: C₆H₅CHO (Benzaldehyde) + CH₃COCOOH (Pyruvic Acid) → C₁₀H₁₀O₃ (3-phenyl-2-oxobutanoic acid) + H₂O C₁₀H₁₀O₃ + [H] → C₁₀H₁₂O₃ (this compound)

Molecular Weights:

Benzaldehyde (C₆H₅CHO): 106.12 g/mol

Pyruvic Acid (CH₃COCOOH): 88.06 g/mol

this compound (C₁₀H₁₂O₃): 180.20 g/mol

Theoretical Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this simplified view, assuming the reduction step uses a reagent like NaBH₄ where the atoms are not fully incorporated into the final product, the atom economy would be less than 100%. For the initial condensation:

Atom Economy = (180.20 / (106.12 + 88.06)) x 100 ≈ 92.8%

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry as solvents often constitute the largest mass component of a reaction and are a major source of waste. Traditional organic solvents can be toxic, flammable, and environmentally persistent.

In the synthesis of this compound, particularly through methods like the Aldol reaction, solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene (B28343) are often used. These solvents have significant environmental and health concerns.

Table 2: Comparison of Solvents for Organic Synthesis

| Solvent | Classification | Environmental/Health Concerns | Greener Alternatives |

| Dichloromethane (DCM) | Halogenated | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| Toluene | Aromatic Hydrocarbon | Toxic, VOC, flammable | Anisole, p-Cymene |

| Tetrahydrofuran (THF) | Ether | Peroxide-forming, VOC | 2-Methyltetrahydrofuran (2-MeTHF) |

| Water | Benign | Low toxicity, non-flammable | - |

| Ethanol | Bio-based | Flammable | - |

The ideal green synthesis would utilize benign solvents like water or bio-based solvents like ethanol. However, the solubility of reactants and the compatibility with reaction conditions often necessitate the use of organic solvents. In such cases, a shift towards greener alternatives is encouraged. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a viable substitute for THF and DCM in many reactions.

Waste minimization extends beyond solvent choice and includes reducing the use of auxiliary substances (e.g., drying agents, purification media), minimizing energy consumption by performing reactions at ambient temperature and pressure where possible, and designing processes that generate recyclable or biodegradable byproducts. In the context of synthesizing this compound, this could involve developing catalytic methods that avoid stoichiometric reagents and exploring purification techniques like crystallization over chromatography to reduce solvent usage and waste generation.

Chemical Reactivity and Transformation Mechanisms

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in 2-hydroxy-3-phenylbutanoic acid is a key site for various chemical modifications, including esterification, oxidation, and reduction.

Esterification Reactions

The hydroxyl group of this compound can undergo esterification with various acylating agents to form the corresponding esters. This transformation is typically carried out by reacting the α-hydroxy acid with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the hydroxyl group, increasing its nucleophilicity.

Alternatively, direct esterification with a carboxylic acid can be achieved under acidic catalysis (Fischer esterification), though this method is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com A variety of catalysts can be employed for esterification, including mineral acids, Lewis acids, and solid-supported catalysts. organic-chemistry.org

Table 1: Examples of Esterification Reactions of the Hydroxyl Group

| Acylating Agent | Catalyst/Conditions | Product |

| Acetyl Chloride | Pyridine | 2-Acetoxy-3-phenylbutanoic acid |

| Acetic Anhydride | DMAP (cat.), Triethylamine | 2-Acetoxy-3-phenylbutanoic acid |

| Acetic Acid | Sulfuric Acid (cat.), Heat | 2-Acetoxy-3-phenylbutanoic acid |

Note: This table represents expected products based on general esterification principles.

Oxidation Pathways to Carbonyl and Carboxylic Acid Functions

The secondary alcohol of this compound can be oxidized to a ketone, yielding 2-oxo-3-phenylbutanoic acid. A variety of oxidizing agents can be employed for this transformation. rsc.org Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane oxidation.

A significant challenge in the oxidation of α-hydroxy acids is the potential for over-oxidation, leading to cleavage of the carbon-carbon bond between the hydroxyl and carboxyl groups, a process known as oxidative decarboxylation. acs.orgrsc.org This results in the formation of a one-carbon shorter carbonyl compound. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions can lead to the formation of 1-phenylpropan-1-one.

Chemoselective oxidation to the α-keto acid can be achieved using more controlled methods. For example, nitroxyl (B88944) radical-catalyzed aerobic oxidation, using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant, has been shown to be effective for the selective oxidation of α-hydroxy acids to α-keto acids while minimizing decarboxylation. acs.orgacs.org

Further oxidation of the resulting α-keto acid can lead to the formation of benzoic acid and other degradation products, depending on the reaction conditions.

Table 2: Plausible Oxidation Products of this compound

| Oxidizing Agent/Conditions | Major Product | Potential Byproduct(s) |

| PCC, CH₂Cl₂ | 2-Oxo-3-phenylbutanoic acid | - |

| Swern Oxidation | 2-Oxo-3-phenylbutanoic acid | - |

| KMnO₄, heat | 1-Phenylpropan-1-one | Benzoic acid |

| AZADO, O₂ | 2-Oxo-3-phenylbutanoic acid | Minimal decarboxylation products |

Note: The listed products and byproducts are based on established oxidation pathways for α-hydroxy acids.

Reduction Reactions to Alkane or Ether Linkages

The reduction of the hydroxyl group in this compound is a challenging transformation that typically requires harsh reaction conditions. Direct reduction of the alcohol to an alkane can be attempted through methods like catalytic hydrogenation over a palladium catalyst at elevated temperature and pressure, often following conversion of the hydroxyl group to a better leaving group, such as a tosylate.

Alternatively, the hydroxyl group can be converted into an ether linkage. This is generally achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The reduction of the entire molecule, including the carboxylic acid, is discussed in the following section.

Reactions Involving the Carboxyl Group

The carboxylic acid functional group of this compound undergoes a range of characteristic reactions, including conversion to acid chlorides, amides, and esters, as well as reduction.

A primary transformation of the carboxyl group is its conversion to a more reactive acyl derivative, such as an acid chloride . This is readily accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.commasterorganicchemistry.comlibretexts.org The resulting 2-hydroxy-3-phenylbutanoyl chloride is a versatile intermediate for the synthesis of esters and amides. However, the presence of the free hydroxyl group can lead to side reactions, such as the formation of a chlorosulfinate ester with thionyl chloride. youtube.com

The formation of amides can be achieved by reacting the acid chloride with an appropriate amine. Alternatively, direct amidation of the carboxylic acid is possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). organic-chemistry.orglibretexts.org A notable side reaction in the amidation of α-hydroxy acids is the intramolecular cyclization to form a lactone, or intermolecular dimerization to form a homobislactone, particularly when the carboxyl group is activated. nih.gov

Esterification of the carboxyl group can be carried out under standard Fischer esterification conditions, by reacting the acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

The reduction of the carboxylic acid group, in the presence of the hydroxyl group, requires chemoselective reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the hydroxyl group (if it is esterified) or any ketone that might be present. To selectively reduce the carboxylic acid to a primary alcohol, yielding 3-phenyl-1,2-butanediol, borane (B79455) (BH₃) complexes, such as BH₃·THF, are often the reagents of choice. organic-chemistry.org

Decarboxylation , the removal of the carboxyl group as CO₂, is not a facile reaction for this compound under normal conditions. While β-keto acids readily decarboxylate upon heating, α-hydroxy acids are more stable. masterorganicchemistry.com Oxidative decarboxylation, as mentioned earlier, can occur under strong oxidizing conditions. rsc.org

Stereochemical Outcomes and Control in Reactions

This compound possesses two chiral centers, at C2 and C3, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The stereochemical outcome of reactions involving this molecule is a critical consideration.

Regioselective and Stereospecific Cleavage Reactions

While specific studies on the regioselective and stereospecific cleavage of this compound are not widely reported, the principles of stereochemistry dictate that reactions at the chiral centers can proceed with either retention or inversion of configuration, or result in racemization, depending on the reaction mechanism.

For instance, in the oxidation of a specific stereoisomer of this compound to the corresponding 2-oxo-3-phenylbutanoic acid, the stereocenter at C2 is destroyed. However, the stereocenter at C3 remains, and its configuration is typically retained.

In reactions involving nucleophilic substitution at the C2 position, for example, after converting the hydroxyl group into a good leaving group, the stereochemical outcome will depend on the reaction mechanism. An Sₙ2 reaction will proceed with inversion of configuration, while an Sₙ1 reaction would lead to a racemic mixture at that center.

The stereoselective synthesis of related β-hydroxy-α-amino acids has been achieved using strategies like the aza-Claisen rearrangement, demonstrating that high levels of diastereoselectivity can be obtained in molecules with similar structural motifs. nih.gov This suggests that stereocontrolled transformations of this compound are feasible, allowing for the synthesis of specific stereoisomers of its derivatives.

Isomerization Phenomena and Equilibrium Studies

This compound possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be classified into two pairs of enantiomers (erythro and threo diastereomers). The interconversion between these diastereomers, or the racemization at one or both chiral centers, constitutes the isomerization phenomena of this compound.

While specific equilibrium studies on the isomerization of this compound are not extensively documented in publicly available research, the potential for such transformations exists, particularly under conditions that favor enolization or other stereocenter-labile intermediates. The relative stability of the diastereomers, which would govern the equilibrium position, is influenced by steric and electronic factors. For instance, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can influence the conformational preferences and, consequently, the stability of each isomer.

In related systems, the separation of stereoisomers of 3-hydroxycarboxylic acids has been achieved through diastereomeric salt formation. For example, racemic 3-hydroxy-4-phenylbutanoic acid has been resolved using chiral resolving agents like 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine. nih.gov The efficiency of such resolutions depends on the differential solubility of the resulting diastereomeric salts, a property that is intrinsically linked to the stereochemical interactions in the crystal lattice. nih.gov This highlights the distinct physical properties of the stereoisomers, which would also be a factor in their equilibrium distribution if interconversion were to occur.

Table 1: Stereoisomers of this compound

| Stereoisomer Configuration | Diastereomeric Form |

| (2R,3R) | Threo |

| (2S,3S) | Threo |

| (2R,3S) | Erythro |

| (2S,3R) | Erythro |

This table is generated based on the principles of stereochemistry and does not represent experimentally determined equilibrium data.

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies specifically targeting the reaction pathways of this compound are limited in the available scientific literature. However, the reactivity of its functional groups allows for predictions of its behavior based on well-established organic reaction mechanisms.

One potential reaction pathway is the oxidation of the secondary alcohol at the C2 position to form the corresponding α-keto acid, 2-oxo-3-phenylbutanoic acid. The mechanism of such an oxidation would depend on the oxidizing agent employed. For instance, a Swern oxidation would proceed through an alkoxy-sulfonium ylide intermediate, while a chromium-based oxidation would likely involve the formation of a chromate (B82759) ester.

Another significant reaction pathway involves the carboxylic acid group. Esterification, for example, would proceed via a classic Fischer esterification mechanism in the presence of an alcohol and an acid catalyst, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration.

Transformations involving the entire molecular scaffold have also been observed in related structures. For instance, the reaction of 4-hydroxy-2,3-dioxo-4-phenylbutanoic acid 1,4-lactone with o-phenylenediamine (B120857) has been shown to proceed through the formation of a Schiff base, followed by an intramolecular cyclization to form a quinoxaline (B1680401) lactone, which is then converted to a quinoxaline amide in the presence of excess o-phenylenediamine. mtu.edu While this is a more complex system, it illustrates the potential for intricate reaction sequences involving the core structure shared with this compound.

The presence of the phenyl group also opens up pathways for electrophilic aromatic substitution, although the activating or deactivating nature of the hydroxybutanoic acid side chain would influence the regioselectivity and feasibility of such reactions.

Due to the lack of specific experimental data on the mechanistic investigations of this compound, a detailed data table on reaction kinetics or intermediate characterization cannot be provided at this time. Research in this area would be valuable for a more complete understanding of the chemical behavior of this compound.

Research on Derivatives and Analogs of 2 Hydroxy 3 Phenylbutanoic Acid

Synthesis of Structurally Related Hydroxy-Phenylbutanoic Acid Analogs

The modification of the 2-hydroxy-3-phenylbutanoic acid scaffold has led to the synthesis of various structurally related analogs, primarily through the introduction of new functional groups to alter the molecule's chemical properties and biological interactions.

Among the most studied derivatives are those with amino substitutions, particularly 3-amino-2-hydroxy-4-phenylbutanoic acid, also known as allophenylnorstatine (Apns). nih.govnih.gov This compound and its stereoisomers are crucial components in the development of pharmaceuticals, most notably as core structures in HIV-1 protease inhibitors. nih.gov For instance, the anti-HIV agent KNI-272 is synthesized from a derivative of 3-amino-2-hydroxy-4-phenylbutanoic acid. google.com

Several synthetic routes have been developed for these amino-substituted derivatives. One efficient method involves the hydroxylation of an enolate derived from N-protected methyl (3S)-3-amino-4-phenylbutanoate. tandfonline.com This reaction utilizes an oxodiperoxymolybdenum(pyridine)(hexamethyl phosphoric triamide) complex (MoOPH) to introduce the hydroxyl group, yielding N-protected (2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids. tandfonline.com

An alternative industrial process achieves high stereoselectivity by reacting a 2-amino-3-phenylpropanal derivative with a cyanohydrin derivative, such as acetone (B3395972) cyanohydrin, in the presence of a catalyst. google.com This produces a 3-amino-2-hydroxy-4-phenylbutyronitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final amino acid derivative. google.com A significant challenge in using these derivatives, such as Boc-Apns-OH, in peptide synthesis is the potential for low yields due to the formation of homobislactone byproducts, especially when coupling with sterically hindered amines. nih.gov

Table 1: Key Amino-substituted Derivatives and Stereoisomers

| Compound Name | Stereoisomer | CAS Number | Key Application/Role |

| 3-Amino-2-hydroxy-4-phenylbutanoic acid | (2S,3S) | 76647-67-1 | Core structure in HIV-1 protease inhibitors (Allophenylnorstatine). nih.govnih.gov |

| 3-Amino-2-hydroxy-4-phenylbutanoic acid | (2R,3S) | 62023-63-6 | Chiral building block for drug synthesis. biosynth.com |

| 3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride | (2S,3R) | 128223-55-2 | Used to synthesize bestatin (B1682670) analogues and enkephalinase inhibitors. sigmaaldrich.com |

| 3-Amino-2-hydroxy-4-phenylbutyric acid | (2R,3R) | Not specified | Building block for bioactive molecules with potential neuroprotective properties. chemimpex.com |

Beyond amino-substitution, research has explored other functionalized analogs of hydroxy-phenylbutanoic acids. These efforts aim to create diverse chemical entities for various applications. For example, related structures like β-hydroxy ketones and 1,3-diols serve as important structural motifs in a class of natural plant metabolites known as diarylpentanoids. nih.gov

The asymmetric synthesis of (S)-daphneolone, a diarylpentanoid with a β-hydroxy ketone functional group, utilizes (3S)-hydroxy-5-phenylpentanoic acid as a key starting material. nih.gov This precursor is prepared via an aldol (B89426) addition, followed by conversion to a Weinreb amide, which then reacts with an organometallic reagent to form the target molecule. nih.gov Other related compounds, such as 3-hydroxy-3-phenylbutanoic acid, are also valuable chiral intermediates in the synthesis of pharmaceuticals. biosynth.com

Table 2: Examples of Other Functionalized Analogs

| Compound Name | Core Structure | Key Functional Group | Application/Significance |

| (S)-Daphneolone | Diarylpentanoid | β-Hydroxy ketone | Natural product synthesis. nih.gov |

| (S)-Dihydroyashabushiketol | Diarylpentanoid | β-Hydroxy ketone | Natural product synthesis. nih.gov |

| 3-Hydroxy-3-phenylbutanoic acid | Phenylbutanoic acid | Hydroxyl at C3 | Chiral intermediate for pharmaceuticals. biosynth.com |

| 3-hydroxy-2-phenylbutanoic acid | Phenylbutanoic acid | Hydroxyl at C3 | Metabolic intermediate of 3-phenylbutyric acid degradation. researchgate.net |

Stereochemical Purity and Control in Derivative Synthesis

Achieving high stereochemical purity is paramount in the synthesis of this compound derivatives, as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. Different stereoisomers can have vastly different or even opposing physiological effects.

Significant efforts have been directed towards developing stereoselective synthetic methods. In the synthesis of 3-amino-2-hydroxy-4-phenylbutyronitrile derivatives, the reaction of an optically active aminoaldehyde with a cyanohydrin can proceed with high stereoselectivity. google.com The choice of protective groups on the aminoaldehyde can further influence the diastereomeric ratio of the product, allowing chemists to favor the formation of the desired isomer (e.g., (2S,3S) over (2R,3S)). google.com The use of chiral templates and specific reagents, such as tributyltin cyanide, has also been explored to achieve stereoselective preparation of 3-amino-2-hydroxy acids. tandfonline.com These methods ensure that the final products possess the correct configuration at their chiral centers, which is essential for their intended biological function.

Role of this compound as a Chiral Building Block in Advanced Organic Synthesis

A chiral building block, or chiral synthon, is a molecule that possesses one or more stereocenters and is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. sigmaaldrich.com this compound and its derivatives are highly valued as versatile chiral building blocks in advanced organic synthesis. chemimpex.comsigmaaldrich.com

Their utility is demonstrated in the construction of sophisticated molecules with specific therapeutic functions. For example, derivatives like (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid are used to create inhibitors of enkephalinase, an enzyme involved in pain signaling, and to produce analogues of bestatin, an immunomodulator and enzyme inhibitor. sigmaaldrich.com The (2R,3S) isomer is also a key component for synthesizing chiral drugs. biosynth.com

Furthermore, these amino acid derivatives serve as crucial precursors for peptidomimetics, which are molecules that mimic the structure of peptides. They are incorporated as non-natural amino acids to create peptide bond isosteres in HIV protease inhibitors, enhancing the stability and efficacy of these drugs. nih.govtandfonline.com The neuroprotective potential of compounds like (2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid has also positioned them as valuable building blocks for developing novel therapies for neurodegenerative conditions such as Alzheimer's and Parkinson's disease. chemimpex.com

Biochemical and Metabolic Pathway Investigations Non Human Focus

Occurrence and Biosynthesis in Diverse Biological Systems

Metabolite Identification in Microbial Degradation Pathways

While direct evidence for the microbial production of 2-hydroxy-3-phenylbutanoic acid is not extensively documented, its formation can be inferred from the degradation pathways of related phenylalkanoic acids by various microorganisms. Bacteria, particularly from the genus Pseudomonas, are well-known for their ability to degrade aromatic compounds. For instance, a genetically engineered strain of Pseudomonas putida has been shown to efficiently bioconvert various n-phenylalkanoic acids into their 3-hydroxy derivatives. nih.gov This suggests that a similar hydroxylation process could lead to the formation of hydroxylated phenylbutanoic acids.

The degradation of 3-phenylbutyric acid by Pseudomonas species has been observed to proceed through two main routes: initial oxidation of the side chain or oxidation of the benzene (B151609) ring. nih.gov Ring hydroxylation often leads to the formation of dihydroxy-phenyl derivatives, which are then subject to ring cleavage. This process highlights the capability of microbial enzymes to introduce hydroxyl groups onto phenylalkanoic acid structures.

Furthermore, studies on the enantioselective metabolism of 3-phenylbutyric acid by Rhodococcus rhodochrous have identified (S)-3-(2,3-dihydroxyphenyl)butyric acid as a transformation product. This demonstrates the stereo-specific hydroxylation of the aromatic ring by microbial dioxygenases. The initial steps in the degradation of many aromatic hydrocarbons involve the introduction of hydroxyl groups, a key step that could lead to the formation of compounds like this compound from precursors such as 3-phenylbutanoic acid.

Formation in Plant and Fungal Metabolism

The presence of this compound in plants is not well-documented. However, plants are known to metabolize a variety of phenylalkanoic acids. wikipedia.org For example, phenylacetic acid (PAA), a related compound, is a known plant auxin, and its metabolism is a subject of ongoing research. nih.govbiorxiv.orgnih.gov Plants metabolize PAA through conjugation with amino acids and glucose, indicating the presence of enzymatic machinery capable of modifying phenylalkanoic acids. nih.govbiorxiv.org The biosynthesis of PAA itself originates from phenylalanine, suggesting that pathways exist for the formation and modification of phenylalkanoic acids in plants. biorxiv.org It is plausible that hydroxylation of a precursor like 3-phenylbutanoic acid could occur in plant tissues, leading to the formation of this compound, although direct evidence for this is currently lacking.

In fungi, the degradation of aromatic compounds often involves hydroxylation as an initial step. For instance, the degradation of phenylacetate (B1230308) by various fungal strains has been shown to proceed via the formation of 2-hydroxyphenylacetate and 4-hydroxyphenylacetate. This initial hydroxylation is a critical step in the catabolism of the aromatic ring. While the direct fungal production of this compound has not been reported, the metabolic capabilities of fungi to hydroxylate related phenylalkanoic acids suggest that its formation is biochemically feasible within this kingdom.

Enzymatic Transformations and Metabolic Fates

Substrate Specificity and Enzyme Kinetics in Model Systems

Specific studies on the enzyme kinetics and substrate specificity for this compound are limited. However, the metabolism of structurally similar compounds provides insights into the types of enzymes that might be involved. The enzymatic systems responsible for the degradation of phenylalkanoic acids in microorganisms often exhibit a degree of substrate flexibility.

Enzymes involved in the β-oxidation of fatty acids are also implicated in the metabolism of ω-phenyl-alkanoic acids. tandfonline.com The initial activation of the carboxylic acid to its corresponding CoA-ester is a prerequisite for subsequent enzymatic reactions. The substrate specificity of the acyl-CoA synthetases and subsequent enzymes in the β-oxidation spiral would determine the efficiency of this compound metabolism through this pathway.

Hydroxylases, particularly cytochrome P450 monooxygenases and dioxygenases, are key enzymes in the initial stages of aromatic compound degradation. capes.gov.br These enzymes are responsible for introducing hydroxyl groups onto the aromatic ring or aliphatic side chain. The substrate specificity of these enzymes can be broad, and it is conceivable that a hydroxylase could act on a precursor like 3-phenylbutanoic acid to produce this compound. The kinetics of such a reaction would depend on the specific enzyme and the stereochemistry of the substrate.

Biochemical Degradation Pathways and Intermediate Identification

The biochemical degradation of this compound is likely to follow pathways established for other phenylalkanoic acids. Based on microbial metabolism studies of related compounds, two primary degradation routes can be postulated:

Side-Chain Oxidation: This pathway would involve the β-oxidation of the butanoic acid side chain. The presence of the hydroxyl group at the C2 position might influence the progression of this pathway. Intermediates would likely include the corresponding keto-acid and subsequently shortened phenylalkanoic acids.

Aromatic Ring Cleavage: This route would begin with further hydroxylation of the phenyl ring to form a dihydroxy-phenyl intermediate, such as a catechol derivative. This dihydroxylated intermediate would then be a substrate for dioxygenase enzymes, leading to the cleavage of the aromatic ring. This meta-cleavage pathway is a common strategy for the degradation of aromatic compounds by bacteria. For example, the degradation of 3-phenylbutyrate by Pseudomonas sp. has been shown to produce a meta-cleavage product, 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid, from a dihydroxyphenylbutyrate intermediate.

The table below summarizes potential intermediates in the degradation of this compound based on known microbial pathways for related compounds.

| Precursor Compound | Degradation Pathway | Key Intermediates |

| 3-Phenylbutyric acid | Ring Hydroxylation & meta-Cleavage | 3-(2,3-dihydroxyphenyl)butyric acid, 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid |

| ω-Phenyl-alkanoic acids | β-Oxidation | Phenylacetyl-CoA, Benzoic acid derivatives |

Interactions with Non-Human Enzymes and Receptors (e.g., in vitro studies)

There is a lack of direct in vitro studies investigating the interactions of this compound with specific non-human enzymes or receptors. However, based on its chemical structure, it can be inferred that it may interact with enzymes involved in the metabolism of fatty acids and aromatic compounds. For instance, it could potentially act as a substrate or inhibitor for acyl-CoA synthetases, dehydrogenases involved in β-oxidation, or various hydroxylases.

The structural similarity to other biologically active molecules suggests potential interactions. For example, derivatives of 3-amino-2-hydroxy-4-phenylbutyric acid are known to act as inhibitors of enkephalinases. sigmaaldrich.com While this compound lacks the amino group, this highlights that structurally related small molecules can exhibit specific enzyme inhibitory activity. Further in vitro studies are necessary to elucidate any specific interactions of this compound with non-human enzymes and receptors.

Role as an Intermediate in Bioorganic Synthesis Pathways (e.g., naturally occurring compound synthesis)

Detailed investigations into the biosynthesis of the dipeptide bestatin (B1682670), a potent inhibitor of certain aminopeptidases, have revealed that a derivative of this compound is a key intermediate. Bestatin, with the chemical structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is produced by the actinomycete, Streptomyces olivoreticuli. The focus of biosynthetic studies has been on the origin of the unusual amino acid moiety, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHP).

Early labeling studies were instrumental in elucidating the precursors of the AHP unit. Research demonstrated that the carbon skeleton of AHP is derived from two primary sources: the amino acid L-phenylalanine and acetate (B1210297). Specifically, experiments using radiolabeled precursors showed that L-phenylalanine provides the benzyl (B1604629) group and the adjacent carbon atom, while two carbon atoms from acetic acid are incorporated to form the rest of the butanoic acid backbone. nih.gov It was also confirmed that the biosynthesis involves the decarboxylation of the L-phenylalanine precursor. nih.gov

The proposed biosynthetic pathway, based on these precursor feeding studies, suggests a condensation reaction between a phenylalanine-derived unit and a two-carbon unit from the acetate pool. The exact enzymatic steps and the sequence of events, such as hydroxylation and amination, are still an area of active investigation. It is hypothesized that a series of enzymatic reactions within Streptomyces olivoreticuli catalyzes this unique condensation and subsequent modifications to yield the final AHP structure, which is then coupled with L-leucine to form bestatin.

While the complete enzymatic cascade and the specific intermediates have not been fully characterized, the established origin of the AHP moiety from L-phenylalanine and acetate firmly places a derivative of this compound as a central intermediate in the bioorganic synthesis of this important microbial natural product. The identification of the biosynthetic gene cluster for bestatin in Streptomyces olivoreticuli is anticipated to provide further insights into the specific enzymes that catalyze the formation of this unique structural unit.

Table of Precursors for the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHP) moiety of Bestatin

| Precursor | Contribution to AHP Structure | Citation |

| L-Phenylalanine | Provides the benzyl group and the C-3 and C-4 of the butanoic acid backbone. | nih.gov |

| Acetic Acid | Provides the C-1 and C-2 of the butanoic acid backbone. | nih.gov |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-hydroxy-3-phenylbutanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR: In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. For instance, the protons of the phenyl group would appear in the aromatic region (approximately 7.2-7.4 ppm). The methine proton adjacent to the hydroxyl and carboxyl groups would likely resonate downfield, while the methine proton of the ethyl group and the methyl protons would appear further upfield.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon of the carboxylic acid would have a characteristic shift in the range of 170-180 ppm. The carbons of the phenyl ring would appear between 125 and 145 ppm, and the carbons bearing the hydroxyl group and the aliphatic side chain would have distinct signals in the upfield region of the spectrum. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the structural assignment of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet | - |

| CH(OH) | 4.0 - 4.5 | Doublet | 4.0 - 6.0 |

| CH(Ph) | 3.0 - 3.5 | Multiplet | - |

| CH₃ | 1.1 - 1.4 | Doublet | 6.0 - 8.0 |

| OH | Variable | Broad Singlet | - |

| COOH | Variable | Broad Singlet | - |

Note: Predicted values can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl CH | 125 - 130 |

| C(OH) | 70 - 80 |

| C(Ph) | 40 - 50 |

| CH₃ | 15 - 25 |

Note: Predicted values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS/MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of this compound. nih.gov Derivatization is often necessary to increase the volatility and thermal stability of the analyte. The resulting mass spectrum would show the molecular ion peak corresponding to the derivatized compound and a characteristic fragmentation pattern that can be used for identification.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound in complex matrices. nih.govnih.gov This technique allows for the separation of the compound from other components in a sample, followed by its fragmentation and detection. This is particularly useful in metabolomics studies and for quantifying the compound in biological samples. mdpi.com

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₀H₁₂O₃) with a high degree of confidence. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. libretexts.org A strong, sharp peak around 1700-1750 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. libretexts.org The O-H stretching of the alcohol group typically appears as a broad band around 3200-3600 cm⁻¹. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. selleckchem.com It is widely used to determine the purity of a sample by separating the main compound from any impurities.

Furthermore, by employing a chiral stationary phase, HPLC can be used to separate the enantiomers of this compound. This is crucial for determining the enantiomeric excess (e.e.) of a sample, which is a measure of the purity of a single enantiomer. The ability to resolve and quantify the individual enantiomers is critical in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. shimadzu.com For a non-volatile compound like this compound, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. researchgate.net Common derivatization methods include esterification or silylation of the hydroxyl and carboxyl functional groups.

Once derivatized, the sample can be injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS), allowing for both qualitative and quantitative analysis. GC can be particularly useful for assessing the purity of starting materials and for monitoring the progress of reactions involving this compound.

Advanced Techniques for Stereochemical Assignment (e.g., Optical Rotation, Chiral HPLC, Circular Dichroism)

Assigning the absolute configuration of stereocenters is a fundamental challenge in stereochemistry. A combination of techniques is often employed to unequivocally determine the three-dimensional arrangement of atoms in molecules like this compound, which has two chiral centers, giving rise to four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)).

Optical Rotation

Optical rotation is a foundational chiroptical technique used to characterize chiral compounds. sigmaaldrich.com A chiral molecule rotates the plane of polarized light, and the magnitude and direction of this rotation are measured as the specific rotation. sigmaaldrich.com This property is intrinsic to the molecule's three-dimensional structure. While a simple measurement, it is a critical parameter. After a chiral separation or an asymmetric synthesis, measuring the optical rotation of the purified product is a primary step to confirm its optical activity and enantiomeric enrichment. For instance, the specific rotation of an enantiomer of 3-phenylbutanoic acid has been reported as [α]D20 = -43 (c = 0.5, CHCl3), indicating the direction and magnitude of rotation under specific conditions. mdpi.com A similar characterization would be essential for each stereoisomer of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both separating enantiomers and helping to determine optical purity and absolute configuration. mdpi.com The most successful and widely used chiral stationary phases (CSPs) are based on polysaccharides, particularly derivatized cellulose (B213188) and amylose. sigmaaldrich.com

The separation mechanism involves transient diastereomeric complexes formed between the analyte enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. For arylcarboxylic acids, columns such as Chiralcel OJ-H, which contains a tris(4-methylbenzoate) cellulose selector, have been used effectively. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for optimizing selectivity and resolution. mdpi.com

Table 2: Representative Chiral HPLC Conditions for Separation of Arylcarboxylic Acids

| Parameter | Condition | Source |

| Column | Chiralcel OJ-H (250 × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Hexane/IPA/MeOH, 90:5:5 | mdpi.com |

| Flow Rate | 0.6 mL/min | mdpi.com |

| Analyte Class | Arylcarboxylic acids | mdpi.com |

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized light. This technique provides detailed information about the stereochemical environment of a molecule. A significant advancement in the field is the development of methods for inducing a CD signal in otherwise difficult-to-measure molecules. acs.org

For chiral carboxylic acids like this compound, a powerful strategy involves their reaction with a prochiral metal complex, such as 1,1'-bis(diphenylphosphino)ferrocenepalladium dichloride, in the presence of a mild base. acs.org This coordination to the palladium center generates a new chiroptically active complex that exhibits a strong CD signal in the visible light region (above 400 nm). acs.org This induced CD is highly sensitive to the absolute configuration of the chiral acid. The sign and intensity of the CD signal can be directly correlated to the stereochemistry of the analyte, making it a valuable tool for determining the absolute configuration and enantiomeric excess of challenging compounds with remote chiral centers. acs.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Molecular Structure and Reactivity

Quantum mechanical calculations are essential for understanding the fundamental properties of a molecule at the atomic and electronic levels.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis, which would involve mapping the potential energy surface of 2-Hydroxy-3-phenylbutanoic acid to identify its stable conformers and the energy barriers between them, has not been published. Such a study would be crucial for understanding how the molecule's flexibility, influenced by the rotation around its single bonds, affects its physical and chemical properties. The molecule possesses several rotatable bonds, suggesting a complex energy landscape.

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, NBO analysis, MEP)

A detailed electronic structure analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps, has not been specifically reported for this compound. These calculations would provide critical information on the molecule's reactivity, potential sites for electrophilic and nucleophilic attack, and the nature of its intramolecular interactions.

While no specific studies are available, general computed properties can be found in databases like PubChem. nih.gov

| Computed Property | Value |

| Molecular Weight | 180.20 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 180.078644241 Da |

| Topological Polar Surface Area | 57.5 Ų |

This data is computationally generated and sourced from PubChem. nih.gov

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a powerful tool for structure elucidation and characterization.

NMR: While a comprehensive, peer-reviewed computational NMR study is unavailable, a predicted ¹³C NMR spectrum is provided by public databases. This prediction is based on computational algorithms and serves as a basic reference. nih.gov

IR and UV-Vis: There are no published theoretical studies detailing the predicted Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra of this compound. Such studies would help in identifying characteristic vibrational frequencies and electronic transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

Solvent Effects and Solvation Models

No molecular dynamics studies investigating the influence of different solvents on the structure and conformation of this compound have been published. Research in this area would clarify how the molecule behaves in various chemical environments, which is crucial for understanding its solubility and reactivity in solution.

Conformational Changes and Flexibility

Similarly, there is a lack of published MD simulations focused on the conformational dynamics and flexibility of this compound. Such simulations would provide a dynamic view of the molecule's behavior, complementing the static picture from quantum mechanical calculations and offering deeper insights into its accessible shapes and motions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. mdpi.comrsc.org For a molecule like this compound, which can be synthesized through pathways such as the aldol (B89426) reaction followed by reduction, computational studies can map out the energetic landscape of the reaction, identifying the most plausible routes from reactants to products. These studies involve the calculation of the energies of reactants, products, intermediates, and, most crucially, the transition states that connect them. researchgate.net

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. aklectures.com Characterizing the geometry and energy of a transition state is paramount to understanding a reaction's feasibility and stereochemical outcome. cam.ac.ukacs.orgresearchgate.net Computational chemists use methods like DFT to locate these transition states on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate.

In asymmetric reactions, such as those that could produce a specific stereoisomer of this compound, there are multiple possible transition states, each leading to a different stereoisomeric product. youtube.comyoutube.com The relative energies of these diastereomeric transition states determine the stereoselectivity of the reaction. bath.ac.ukacs.orgwiley-vch.de The transition state with the lowest energy will be the most populated, leading to the major product. For instance, in aldol reactions, chair-like six-membered transition states are often invoked to explain the observed stereochemistry. acs.orgmasterorganicchemistry.com

To illustrate this concept, the following table presents hypothetical activation energies for the formation of different stereoisomers in a reaction analogous to the synthesis of this compound. Lower activation energies indicate a more favorable pathway.

| Transition State | Corresponding Product Stereoisomer | Calculated Relative Activation Energy (kcal/mol) |

| TS-1 (syn, R,S) | (2R,3S)-isomer | 15.2 |

| TS-2 (syn, S,R) | (2S,3R)-isomer | 15.5 |

| TS-3 (anti, R,R) | (2R,3R)-isomer | 18.1 |

| TS-4 (anti, S,S) | (2S,3S)-isomer | 18.3 |

Note: This data is representative and derived from computational studies of similar aldol reactions for illustrative purposes.

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the lowest energy path from reactants to products, passing through the transition state. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. By calculating the energy at various points along the reaction coordinate, a potential energy profile can be constructed. nih.gov This profile reveals whether a reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). nih.gov

For a reaction forming this compound, the reaction coordinate might represent the distance between the two carbon atoms forming a new bond in an aldol-type reaction. The resulting energy profile would show an increase in energy to the transition state, followed by a decrease to the product energy level. The presence of any dips in the profile between the reactant and product would indicate the existence of a stable intermediate. Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the intended reactants and products. acs.org

Ligand-Protein Interaction Studies

Understanding how a molecule like this compound interacts with biological macromolecules is crucial for elucidating its biochemical mechanisms. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. nih.govmedchemexpress.com These methods can predict the binding pose of a ligand within an enzyme's active site and analyze the stability and dynamics of the resulting complex. aklectures.comlibretexts.org

Substrate-Enzyme Binding Mechanisms

Molecular docking simulations can predict the preferred binding orientation of a substrate within an enzyme's active site. researchgate.net This is achieved by sampling a large number of possible conformations and scoring them based on their predicted binding affinity. For a substrate like this compound, or more likely its precursor 2-oxo-3-phenylbutanoic acid, these simulations would identify key interactions with amino acid residues in the active site of a relevant enzyme, such as a dehydrogenase or reductase. nih.govresearchgate.net

These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time, providing insights into the stability of these interactions and any conformational changes that may occur upon binding. acs.orgacs.orgyoutube.com

Below is a table summarizing typical interactions that would be analyzed in a docking study of a hydroxy acid substrate within an enzyme active site.

| Interaction Type | Interacting Groups (Substrate <> Enzyme Residue) | Typical Distance (Å) |

| Hydrogen Bond | Carboxylate O <> Arginine/Lysine NH | 2.5 - 3.5 |

| Hydrogen Bond | Hydroxyl H <> Aspartate/Glutamate O | 2.5 - 3.5 |

| Hydrophobic | Phenyl ring <> Leucine/Isoleucine/Valine side chain | 3.5 - 4.5 |

| Electrostatic | Carboxylate O <> Metal ion (e.g., Zn2+, Mg2+) | 2.0 - 2.5 |

Note: This data is representative and based on general principles of protein-ligand interactions.

Stereoselectivity in Enzyme-Catalyzed Reactions

Enzymes are often highly stereoselective, meaning they preferentially bind and/or catalyze the reaction of one stereoisomer over another. nih.gov Computational methods can provide a rationale for this observed stereoselectivity. By docking different stereoisomers of a substrate into an enzyme's active site, the binding energies and poses can be compared. nih.gov

For instance, in the enzymatic reduction of 2-oxo-3-phenylbutanoic acid to this compound, the enzyme's active site is chiral and will have a shape that is more complementary to the transition state leading to one product stereoisomer. nih.gov Docking studies can reveal that one enantiomer of the substrate fits more snugly into the active site, allowing for more favorable interactions and a lower energy barrier for the reaction. Molecular dynamics simulations can further explore the dynamic stability of these different substrate-enzyme complexes. nih.govyoutube.com

A hypothetical docking study for the two enantiomers of a keto acid precursor might yield the following results, illustrating the basis for stereoselectivity.

| Substrate Enantiomer | Predicted Binding Energy (kcal/mol) | Key Favorable Interactions |

| (R)-enantiomer | -8.5 | Hydrogen bond with Tyr152, hydrophobic packing with Phe210 |

| (S)-enantiomer | -6.2 | Steric clash with Met185, weaker hydrogen bond |

Note: This data is hypothetical and for illustrative purposes to demonstrate the concept of computational analysis of enzyme stereoselectivity.

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure 2-Hydroxy-3-phenylbutanoic acid presents a significant challenge and a key area for future research. Current synthetic strategies often rely on classical chemical methods that may not be environmentally benign or economically optimal. The development of novel and sustainable methodologies is paramount.

Future efforts are expected to focus on chemoenzymatic and biocatalytic approaches . acs.orgnih.govresearchgate.netnih.govacs.orgnih.govtandfonline.com These methods leverage the high selectivity of enzymes to produce chiral compounds with high enantiomeric excess, often under mild reaction conditions. nih.govresearchgate.net Lipases, for instance, have demonstrated broad applicability in the kinetic resolution of chiral alcohols and their derivatives, a strategy that could be adapted for this compound. nih.govnih.govtandfonline.com The development of one-pot, multi-enzyme cascade reactions represents a particularly promising frontier, offering the potential for highly efficient and atom-economical syntheses from simple, achiral starting materials. acs.org Research into novel biocatalysts, potentially discovered through metagenomic screening of diverse microbial environments, could yield enzymes with tailored substrate specificity and enhanced stability for industrial-scale production.

| Synthesis Approach | Potential Advantages | Key Research Areas |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. acs.orgacs.orgnih.gov | Discovery of novel enzymes, enzyme immobilization, process optimization. |